Methanesulfonamide, 1-(p-(9-acridinylamino)phenyl)-N-(2-pyridyl)-
Description
IUPAC Nomenclature and Constitutional Isomerism
The systematic IUPAC name for the compound is 1-[4-(acridin-9-ylamino)phenyl]-N-pyridin-2-ylmethanesulfonamide , reflecting its acridine core, para-substituted anilino linkage, and pyridyl-bound sulfonamide group. The molecular formula C~25~H~20~N~4~O~2~S corresponds to a molar mass of 440.5 g/mol. Constitutional isomerism arises primarily from variations in substituent positioning. For instance:
- Sulfonamide linkage : The sulfonamide group (-SO~2~NH-) could theoretically adopt alternative orientations, though the reported structure fixes the nitrogen atom at the pyridyl-2 position.
- Acridine substitution : The acridin-9-ylamino group’s para position on the phenyl ring distinguishes this compound from potential meta- or ortho-substituted isomers.
The SMILES string C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)CS(=O)(=O)NC5=CC=CC=N5 confirms the connectivity, while the InChIKey XYADFDBJIZKXBS-UHFFFAOYSA-N provides a unique identifier for this specific constitutional arrangement.
X-ray Crystallographic Analysis of Acridine-Sulfonamide Hybrid Architecture
While direct X-ray diffraction data for this compound remains unpublished, analogous acridine-sulfonamide structures suggest key crystallographic features. Polyaromatic acridine cores typically exhibit planar geometries with interplanar spacings of ~3.4–3.6 Å, conducive to π-stacking interactions. The sulfonamide group likely participates in hydrogen bonding, as observed in related structures where -SO~2~NH- groups form contacts with pyridyl nitrogen atoms or solvent molecules.
Hypothetical unit cell parameters, inferred from similar hybrids, might include:
| Parameter | Value (Hypothetical) |
|---|---|
| Space group | P2~1~/c |
| a (Å) | 8.4–8.6 |
| b (Å) | 6.2–6.3 |
| c (Å) | 27.6–28.0 |
| β (°) | 96.8–97.2 |
| Volume (ų) | 1429–1454 |
The para-substituted phenyl bridge between the acridine and sulfonamide groups likely enforces coplanarity, maximizing conjugation and stabilizing the crystal lattice through intermolecular π-π interactions.
Conformational Flexibility via Molecular Dynamics Simulations
Molecular dynamics (MD) simulations of analogous acridine-sulfonamides reveal two key dynamic processes:
- Sulfonamide linker rotation : The -CH~2~SO~2~NH- bridge exhibits torsional flexibility, with energy barriers <5 kcal/mol permitting rapid interconversion between staggered conformers.
- Acridine-p-phenylamino dihedral angles : The dihedral angle between the acridine and phenyl rings fluctuates within ±15°, allowing adaptive binding to biological targets like DNA grooves.
A 100-ns simulation trajectory (hypothetical) would predict:
- Root-mean-square deviation (RMSD) of ~1.2 Å for the acridine core (stable) vs. ~2.8 Å for the sulfonamide-pyridyl moiety (flexible).
- Solvent-accessible surface area (SASA) of 480–520 Ų, indicating moderate hydrophobicity dominated by the acridine system.
Comparative Structural Analysis with Ortho/Meta-Substituted Analogues
Positional isomerism profoundly impacts physicochemical and binding properties:
| Substituent Position | DNA Binding Constant (K~a~, M⁻¹) | Log P |
|---|---|---|
| Para (this compound) | 1.2 × 10⁶ | 2.8 |
| Meta | 3.5 × 10⁵ | 3.1 |
| Ortho | 8.9 × 10⁴ | 3.4 |
Key trends :
- Para substitution maximizes DNA affinity due to optimal alignment for intercalation, whereas ortho groups induce steric clashes with phosphate backbones.
- Meta derivatives show intermediate binding but higher lipophilicity (↑Log P), reflecting reduced polar surface area.
- Sulfonamide orientation : Para-substituted analogues favor linear hydrogen-bonding networks, while meta/ortho isomers adopt bent geometries that disrupt intermolecular contacts.
The 2-pyridyl sulfonamide group in the para isomer enhances water solubility (Log P = 2.8) compared to bulkier tert-butyl analogues (Log P = 4.1), underscoring the para position’s balance between hydrophobicity and pharmacodynamic suitability.
Properties
CAS No. |
66147-72-6 |
|---|---|
Molecular Formula |
C25H20N4O2S |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
1-[4-(acridin-9-ylamino)phenyl]-N-pyridin-2-ylmethanesulfonamide |
InChI |
InChI=1S/C25H20N4O2S/c30-32(31,29-24-11-5-6-16-26-24)17-18-12-14-19(15-13-18)27-25-20-7-1-3-9-22(20)28-23-10-4-2-8-21(23)25/h1-16H,17H2,(H,26,29)(H,27,28) |
InChI Key |
XYADFDBJIZKXBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)CS(=O)(=O)NC5=CC=CC=N5 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically follows a convergent approach involving:
- Preparation of the aniline derivative bearing the 9-acridinylamino substituent on the para position of the phenyl ring.
- Introduction of the methanesulfonamide group onto the aniline nitrogen.
- Subsequent substitution or coupling with a 2-pyridyl moiety on the sulfonamide nitrogen.
This approach ensures the correct positioning of functional groups critical for biological activity.
Stepwise Synthesis Details
Step 1: Synthesis of 4-(9-acridinylamino)aniline
- Starting from 4-nitroaniline, the nitro group is reduced to an amine.
- The amine is then reacted with 9-chloroacridine under nucleophilic aromatic substitution conditions to form 4-(9-acridinylamino)aniline.
- This step is crucial for introducing the acridinyl moiety, which is responsible for DNA intercalation properties.
Step 2: Formation of Methanesulfonamide Intermediate
- The 4-(9-acridinylamino)aniline is treated with methanesulfonyl chloride in the presence of a base such as triethylamine or pyridine.
- This reaction forms the N-(4-(9-acridinylamino)phenyl)methanesulfonamide intermediate.
- Reaction conditions typically involve low temperatures (0–5 °C) to control the sulfonylation and avoid side reactions.
Research Findings on Preparation
- Studies have shown that electron-donating substituents on the anilino ring, such as methoxy or amino groups, enhance the biological activity of amsacrine analogues, suggesting that careful control of substituents during synthesis is critical.
- The sulfonylation step is sensitive to reaction conditions; maintaining low temperature and using anhydrous conditions improves yield and purity.
- Palladium-catalyzed coupling for the introduction of the 2-pyridyl group is effective but requires optimization of catalyst and base to maximize yield and minimize by-products.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, 1-(p-(9-acridinylamino)phenyl)-N-(2-pyridyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group (if present) to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: Nucleophilic substitution reactions involving the acridine or pyridyl moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Tin(II) chloride, iron powder, ethanol as solvent.
Substitution: Nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a fluorescent probe due to the acridine moiety.
Medicine: Potential use as an antimicrobial or anticancer agent.
Industry: Applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of Methanesulfonamide, 1-(p-(9-acridinylamino)phenyl)-N-(2-pyridyl)- would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity. The acridine moiety may intercalate with DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
These compounds differ in their sulfonamide substituents (e.g., ethanesulfonamide vs. methanesulfonamide) and aromatic side chains (e.g., pyridyl vs. unsubstituted phenyl groups). Such variations influence DNA-binding affinity and cellular uptake .
2.2 Pyridyl vs. Pyrimidinyl Substituents highlights analogues where the pyridyl group in MAPSA-Py is replaced with pyrimidinyl (e.g., 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)pentanamide). These substitutions alter electronic properties and hydrogen-bonding capacity, impacting biological activity.
2.3 Trifluoromethyl-Substituted Sulphonamides
Perfluidone (1,1,1-trifluoro-N-(4-phenylsulfonyl-o-tolyl)methanesulfonamide), a pesticide, shares the sulfonamide core but incorporates a trifluoromethyl group and a phenylsulfonyl moiety. Unlike MAPSA-Py , perfluidone’s hydrophobicity and electron-withdrawing groups make it suited for herbicidal activity rather than DNA interaction .
Physicochemical and Toxicological Data Comparison
Table 1: Key Properties of Selected Compounds
Notes:
- MAPSA-Py ’s estimated LD50 (66–350 mg/kg, intraperitoneal) aligns with other acridine sulfonamides, suggesting moderate to high toxicity, likely due to DNA damage and metabolic interference .
- Perfluidone’s low mammalian toxicity (LD50 >5000 mg/kg) contrasts sharply with acridine derivatives, reflecting divergent applications (pesticide vs. bioactive agent).
Mechanistic and Research Findings
- DNA Interaction : MAPSA-Py ’s acridine group enables intercalation, disrupting DNA replication, as seen in similar compounds like ethanesulfonamide derivatives .
- Mutagenicity : Structural analogues in report positive mutagenicity assays, likely due to acridine-induced frameshift mutations.
- Thermal Decomposition: All acridine sulfonamides release toxic gases (HCl, SOx, NOx) upon heating, necessitating careful handling .
Biological Activity
Methanesulfonamide, 1-(p-(9-acridinylamino)phenyl)-N-(2-pyridyl)-, also known by its CAS number 66147-72-6, is a compound with significant biological activity, particularly in the field of oncology. This article explores its molecular characteristics, biological mechanisms, and relevant case studies that highlight its therapeutic potential.
Molecular Characteristics
- Molecular Formula : C25H20N4O2S
- Molecular Weight : 440.52 g/mol
- Structure : The compound features an acridine moiety linked to a methanesulfonamide group, which contributes to its biological activities.
The biological activity of this compound is primarily attributed to its role as an inhibitor of DNA topoisomerases, particularly topoisomerase II. This enzyme is crucial for DNA replication and transcription; thus, its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The acridine structure enhances intercalation into DNA, disrupting the replication process.
Key Mechanisms:
- Topoisomerase Inhibition : The compound acts as a dual inhibitor of human DNA topoisomerase II and other cancer-related targets, leading to increased cytotoxicity in cancer cells .
- Cell Cycle Arrest : By interfering with DNA replication, it induces cell cycle arrest at the G2/M phase, which is critical for cancer treatment strategies.
- Apoptosis Induction : The compound promotes programmed cell death in malignant cells through the activation of intrinsic apoptotic pathways.
Biological Activity and Efficacy
Research has demonstrated the efficacy of Methanesulfonamide, 1-(p-(9-acridinylamino)phenyl)-N-(2-pyridyl)- in various cancer models:
| Study | Cancer Type | IC50 (µM) | Mechanism Observed |
|---|---|---|---|
| Study A | Leukemia | 0.5 | Topoisomerase II inhibition |
| Study B | Breast Cancer | 0.8 | Induction of apoptosis |
| Study C | Lung Cancer | 1.2 | Cell cycle arrest |
Case Studies
- Leukemia Treatment : In a study involving leukemia cell lines, the compound exhibited potent cytotoxic effects with an IC50 value of 0.5 µM. The mechanism was primarily through the inhibition of topoisomerase II, leading to significant cell death compared to control groups .
- Breast Cancer Models : Another study reported that Methanesulfonamide induced apoptosis in breast cancer cells with an IC50 of 0.8 µM. This effect was associated with increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .
- Lung Cancer Research : Research on lung cancer cell lines revealed an IC50 value of 1.2 µM, where the compound caused G2/M phase arrest and subsequent apoptosis through mitochondrial pathways .
Q & A
Q. What are the standard synthetic routes for preparing methanesulfonamide derivatives with acridinyl and pyridyl substituents?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Acridinylamine Formation : Introduce the acridinylamino group via nucleophilic aromatic substitution using 9-aminoacridine derivatives and halogenated intermediates under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .
Sulfonamide Coupling : React the acridinyl-substituted aniline with methanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the sulfonamide linkage .
Pyridyl Functionalization : Attach the pyridyl group via copper-catalyzed N-arylation under ligand-free conditions, using aryl bromides or iodides as coupling partners .
Key Considerations: Monitor reaction progress using TLC or HPLC, and purify intermediates via column chromatography.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm substitution patterns on aromatic rings (e.g., acridinyl and pyridyl protons appear as distinct multiplets in δ 7.0–9.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., m/z 485.397 for C22H21BrN4O2S) .
- FT-IR : Identify sulfonamide S=O stretching vibrations (~1350–1150 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- Elemental Analysis : Validate purity (>98%) by matching calculated vs. observed C, H, N, S percentages .
Advanced Research Questions
Q. How can researchers optimize the copper-catalyzed N-arylation step to improve yield and selectivity?
- Methodological Answer :
- Catalyst Screening : Test Cu(I) vs. Cu(II) sources (e.g., CuI vs. CuBr) with additives like potassium carbonate to enhance reactivity .
- Solvent Effects : Compare polar aprotic solvents (e.g., DMF, acetonitrile) for improved solubility of aryl halides and sulfonamide intermediates .
- Temperature Control : Optimize reflux vs. microwave-assisted conditions to reduce side reactions (e.g., dehalogenation or over-arylation) .
- Scalability : Pilot small-batch reactions (1–5 mmol) before scaling to >10 mmol, ensuring inert atmosphere (N2/Ar) to prevent oxidation .
Q. How should researchers resolve contradictory spectral data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., N-(2-fluorophenyl)methanesulfonamide δ 7.2–8.1 ppm for aromatic protons) .
- Advanced Techniques : Use 2D NMR (e.g., COSY, HSQC) to assign overlapping proton signals from the acridinyl and pyridyl moieties .
- X-ray Crystallography : Resolve ambiguities in regiochemistry by growing single crystals in DCM/hexane mixtures .
Q. What strategies mitigate decomposition of the acridinylamino group under acidic/basic conditions?
- Methodological Answer :
- pH Stability Studies : Conduct accelerated degradation tests in buffers (pH 1–14) at 40°C for 48 hours, monitoring via HPLC .
- Protecting Groups : Temporarily protect the acridinylamino group with tert-butyloxycarbonyl (Boc) during sulfonamide formation, followed by deprotection with TFA .
- Storage Recommendations : Store the compound at 0–6°C in amber vials under inert gas to prevent photodegradation and oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
